molecular formula C19H20N2O3S B2797049 N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-24-3

N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2797049
CAS RN: 898436-24-3
M. Wt: 356.44
InChI Key: UMIIJKSCLYBXKW-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline-8-sulfonamides are known to exhibit a range of pharmacological activities and are considered attractive therapeutic targets for modulating tumor metabolism .


Synthesis Analysis

The synthesis of quinoline-8-sulfonamide derivatives involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The introduction of a 1,2,3-triazole group to the molecule may result in better stabilization of the ligand–receptor .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . In the case of “N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide”, additional quinolinyl fragments are introduced to the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline-8-sulfonamide derivatives include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a class of biocompatible reactions that are fast, simple to use, and yield a product that is easily isolated from the reaction mixture .

Scientific Research Applications

Synthesis and Antibacterial Activities

A significant portion of research on N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide derivatives has focused on their synthesis and evaluation for antibacterial properties. For instance, Ishikawa et al. (1990) demonstrated the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, exhibiting potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). This indicates a potential for developing new antibacterial agents from this class of compounds.

Diuretic Properties and Hypertension Treatment

Research by Shishkina et al. (2018) on polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, suggests potential applications in hypertension treatment. The study highlighted two polymorphic forms with distinct crystal packing and interaction energies, indicating their suitability as a new hypertension remedy (Shishkina et al., 2018).

Antitubercular Activity

Ukrainets et al. (2008) explored the synthesis and antitubercular activity of certain hetarylamides derived from 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate. Their comparative analysis with structurally similar compounds showed promising antitubercular properties, underscoring the potential for developing new treatments for tuberculosis (Ukrainets et al., 2008).

Fungicidal Activity

The work by Kappe and Kappe (2009) on the synthesis of pyrrolo[3,2,1‐ij]quinolin-4‐ones, including derivatives of the compound of interest, demonstrated potential fungicidal activity. This suggests the compound's utility in developing fungicides, highlighting the versatility of this chemical class in addressing various microbial threats (Kappe & Kappe, 2009).

Mechanism of Action

Quinoline-8-sulfonamides act as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . Various modulators regulate PKM2, shifting it between highly active and less active states .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-5-3-4-6-17(13)20-25(23,24)16-11-14-7-8-18(22)21-10-9-15(12-16)19(14)21/h3-6,11-12,20H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIJKSCLYBXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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